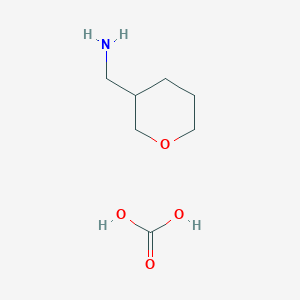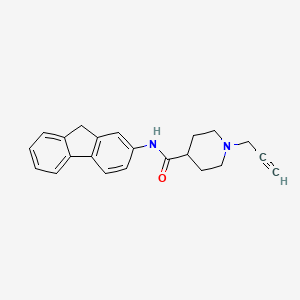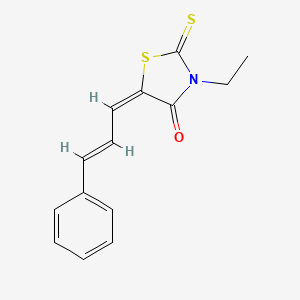![molecular formula C10H6BrClN4S B2847867 6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 945369-45-9](/img/structure/B2847867.png)
6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It has been studied for its potential biological activities . The compound is part of a larger class of organic chromophores that possess excellent nonlinear optical (NLO) properties .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of intermediate compounds with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol . The reaction yields the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Molecular Structure Analysis
The molecular structure of this compound has been studied using density functional theory (DFT) calculations . These studies include evaluations of frequency-dependent dipole moment, linear polarizability, and first hyperpolarizability values .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound 6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, related to the class of triazolothiadiazoles, has been synthesized under various conditions, with its structure confirmed through spectroscopic techniques and X-ray crystallography. These studies provide insights into the crystalline structure and molecular interactions of the compound, facilitating the understanding of its chemical behavior and potential applications in materials science and pharmacology (Nanjunda-Swamy et al., 2005).
Antimicrobial Activity
Research into triazolothiadiazoles has demonstrated that these compounds exhibit significant antimicrobial activity. The synthesis of related structures and their efficacy against bacterial and fungal strains highlight the potential of this compound as a basis for developing new antimicrobial agents. Studies have shown that variations within this chemical framework can lead to compounds with high inhibitory action against various pathogens, indicating a promising avenue for the development of novel antibiotics and antifungal medications (Purohit et al., 2011).
Pharmacological Potential
Further investigations into the triazolothiadiazole derivatives have explored their pharmacological applications, including anti-inflammatory, analgesic, and anticonvulsant activities. These studies suggest that compounds within this family can serve as leads for the development of new therapeutic agents. The observed pharmacological effects support the exploration of this compound and its derivatives in drug development, particularly for conditions requiring anti-inflammatory and analgesic treatments (Akhter et al., 2014).
Antioxidant and Anticancer Activities
The compound and its analogs have been investigated for their antioxidant properties and potential anticancer activities. Studies demonstrate that certain triazolothiadiazoles are capable of inducing apoptosis in cancer cell lines and possess potent antioxidant properties, making them candidates for cancer therapy and prevention strategies. The ability to inhibit cell proliferation and induce cell death in tumor cells highlights the potential of these compounds in oncological research and therapy (Sunil et al., 2010).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in cell growth and division .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as DNA repair and cell division .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. For instance, the inhibition of PARP-1 disrupts the DNA repair pathway, making cells more vulnerable to DNA damage . On the other hand, the inhibition of EGFR disrupts the cell growth and division pathway, potentially leading to cell death .
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it has been shown to induce apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . Additionally, its treatment upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulates the Bcl2 level .
Propriétés
IUPAC Name |
6-(5-bromo-2-chlorophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN4S/c1-5-13-14-10-16(5)15-9(17-10)7-4-6(11)2-3-8(7)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKPGOQCXFHIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2847784.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2847787.png)

![6-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2847789.png)

![2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol](/img/structure/B2847792.png)


![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2847798.png)


![2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2847801.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2847805.png)